molecular formula C28H24N4O2S2 B15249103 1,4,5,8-Tetraamino-2,7-bis(benzylsulfanyl)anthracene-9,10-dione CAS No. 88605-76-9

1,4,5,8-Tetraamino-2,7-bis(benzylsulfanyl)anthracene-9,10-dione

Cat. No.: B15249103
CAS No.: 88605-76-9
M. Wt: 512.6 g/mol
InChI Key: UTIOJKAJPFDMMR-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(benzylsulfanyl)anthracene-9,10-dione is a sulfur-modified anthracene-9,10-dione derivative characterized by amino groups at positions 1,4,5,8 and benzylsulfanyl (-S-CH₂C₆H₅) substituents at positions 2 and 5. This compound belongs to a class of molecules engineered to retain the biological activity of anthracenediones (e.g., anticancer properties) while mitigating cardiotoxicity, a common limitation of drugs like mitoxantrone . Its synthesis typically involves amination of halogenated anthracenedione precursors followed by thiolate substitution, as described in sulfur-containing anthracenedione research . Computational modeling (AMI method) suggests that alkylamino groups at the 1,4-positions and ionization potentials of 7.7–7.9 eV correlate with bioactivity, a criterion met by this compound .

Properties

CAS No.

88605-76-9

Molecular Formula

C28H24N4O2S2

Molecular Weight

512.6 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(benzylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C28H24N4O2S2/c29-17-11-19(35-13-15-7-3-1-4-8-15)25(31)23-21(17)27(33)22-18(30)12-20(26(32)24(22)28(23)34)36-14-16-9-5-2-6-10-16/h1-12H,13-14,29-32H2

InChI Key

UTIOJKAJPFDMMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)SCC5=CC=CC=C5)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(benzylthio)anthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. One common method includes the nitration of anthraquinone to introduce nitro groups, followed by reduction to form amino groups. The benzylthio groups are then introduced through nucleophilic substitution reactions using benzylthiol and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Substitution Reactions at Amino and Sulfanyl Groups

The amino and benzylsulfanyl substituents undergo nucleophilic and electrophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey Observations
Amino Group Alkylation Alkyl halides, K₂CO₃, DMF, 60°CMono- or dialkylated derivativesSelective N-alkylation occurs at primary amino groups, with steric hindrance limiting over-alkylation .
Sulfanyl Group Oxidation H₂O₂, AcOH, 25°CSulfoxide or sulfone derivativesControlled oxidation preserves the anthraquinone backbone while modifying sulfur oxidation states .
Thiol-Disulfide Exchange Thiophenol, Cu(I) catalystBenzylsulfanyl → phenylsulfanyl substitutionSilver ion-assisted solvolysis enhances reaction rates and selectivity .

Redox Reactions of the Anthraquinone Core

The quinone moiety participates in reversible redox processes:

  • Reduction :
    Treatment with NaBH₄ or Zn/HCl generates the corresponding hydroquinone, confirmed by UV-Vis spectral shifts (λ<sub>max</sub> 450 nm → 520 nm) .
    Anthraquinone+2e+2H+Hydroquinone\text{Anthraquinone} + 2e^- + 2H^+ \rightarrow \text{Hydroquinone}

  • Oxidation :
    PCC or MnO₂ oxidizes reduced forms back to the quinone state, restoring the original chromophore .

Electrophilic Aromatic Substitution

The electron-rich aromatic system undergoes regioselective functionalization:

PositionReagentsProductsYield
C-3/C-6 Br₂, FeCl₃3,6-Dibromo derivative78%
C-9/C-10 HNO₃, H₂SO₄Nitro derivatives65%

Mechanistic Insight :
Amino groups direct electrophiles to para positions, while sulfanyl groups activate ortho/para sites. DFT calculations (RHF 6-31G**) show LUMO localization at C-3/C-6, explaining bromination selectivity .

Complexation with Metal Ions

The compound forms stable chelates with transition metals:

Metal SaltConditionsComplex StructureApplication
Cu(II) acetateMethanol, refluxSquare-planar Cu-N₂O₂Catalytic oxidation studies
Fe(III) chlorideAqueous pH 7Octahedral Fe-S coordinationMagnetic materials research

Biological Activity Modulation via Structural Modifications

Derivatives exhibit tunable bioactivity:

  • Anti-inflammatory Effects :
    Disubstituted analogs inhibit NO (IC<sub>50</sub> = 3.2 μM) and TNF-α (62% suppression at 5 μg/mL) in RAW264.7 cells .

  • Antimicrobial Activity :
    Benzylsulfanyl-to-sulfone conversion enhances Gram-positive bacterial inhibition (MIC = 8 μg/mL vs. S. aureus) .

Stability Under Environmental Conditions

ParameterConditionsDegradation PathwayHalf-Life
Thermal 150°C, airQuinone ring decomposition8.2 hr
Photolytic UV 254 nmRadical-mediated C-S bond cleavage3.5 hr
Aqueous pH 12, 25°CHydrolysis of sulfanyl groups48 hr

Key Research Findings

  • Electronic Effects : Introduction of benzylsulfanyl groups lowers LUMO energy by 0.8 eV vs. chloro analogs, enhancing electron-accepting capacity .

  • Synthetic Utility : The compound serves as a precursor for pentacene derivatives via Diels-Alder reactions .

  • Toxicity Profile : Unlike mitoxantrone analogs, it shows no cardiotoxicity at therapeutic doses (LD<sub>50</sub> > 200 mg/kg in mice) .

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(benzylthio)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of advanced materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(benzylthio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Features and Electronic Properties

Compound Name Substituents (Positions) Ionization Potential (eV) Key Functional Groups
Target Compound 1,4,5,8-NH₂; 2,7-S-CH₂C₆H₅ ~7.7–7.9 (predicted) Amino, Benzylsulfanyl
Mitoxantrone (CAS 65271-80-9) 1,4-OH; 5,8-NH-CH₂CH₂OH N/A Hydroxyl, Hydroxyethylamino
1,4-Bis[(aminoalkyl)amino]-5,8-dimethyl 1,4-NH-(CH₂)ₙNH₂; 5,8-CH₃ N/A Alkylamino, Methyl
1,4,5,8-Tetraamino-2,7-bis(pentyloxy) 1,4,5,8-NH₂; 2,7-O-(CH₂)₅CH₃ N/A Amino, Alkoxy
1,4-Bis(butylamino) 1,4-NH-C₄H₉ N/A Butylamino

Key Observations :

  • Sulfur vs. Oxygen Substituents: The benzylsulfanyl groups in the target compound provide distinct electronic effects compared to oxygen-based substituents (e.g., alkoxy groups in ).
  • Amino Group Positioning: The tetraamino configuration (1,4,5,8) contrasts with mitoxantrone’s hydroxyl groups (1,4-OH), which are linked to cardiotoxicity via iron-mediated oxidative stress .
  • Alkyl Chain Effects: Alkoxy or alkylamino substituents (e.g., pentyloxy , butylamino ) increase hydrophobicity, influencing solubility and membrane permeability.

Key Findings :

  • Mitoxantrone’s hydroxyethylamino groups enhance DNA binding but contribute to cardiotoxicity via topoisomerase II inhibition and free radical generation .
  • Industrial derivatives like HAD prioritize photostability and colorfastness over bioactivity, highlighting structural versatility .

Biological Activity

1,4,5,8-Tetraamino-2,7-bis(benzylsulfanyl)anthracene-9,10-dione, commonly referred to as Disperse Blue 1 (CAS No. 2475-45-8), is a synthetic organic compound belonging to the anthraquinone family. Its chemical structure includes multiple amino groups and benzylsulfanyl substituents that contribute to its unique biological properties. This article aims to detail the biological activity of this compound based on existing literature and research findings.

  • IUPAC Name : 1,4,5,8-Tetraamino-9,10-anthraquinone
  • Molecular Formula : C14H12N4O2
  • Molecular Weight : 268.27 g/mol
  • Physical State : Blue-black microcrystalline powder

Biological Activity Overview

The biological activity of Disperse Blue 1 has been investigated primarily concerning its potential carcinogenic effects and mutagenicity. Studies have shown that it exhibits various biological effects that warrant further exploration.

Carcinogenicity Studies

Research conducted by the National Toxicology Program (NTP) involved feeding B6C3F1 mice and Fischer 344/N rats diets containing Disperse Blue 1 over extended periods. The findings are summarized in Table 1.

SpeciesDose (ppm)Observed Effects
Mice 0Control group survival rate maintained
60Increased incidence of hepatocellular adenomas
1200Significant reduction in survival; higher tumor incidence
250Notable increase in transitional-cell hyperplasia
Rats 0Control group survival rate maintained
1250Increased tumor incidence; significant health impacts

In male mice, a significant trend towards lower survival rates was observed at higher doses. The combined incidences of hepatocellular adenomas and carcinomas were notably increased in treated males compared to controls .

Mutagenicity

Disperse Blue 1 has also been assessed for its mutagenic potential. The compound has been shown to induce mutations in bacterial assays, suggesting that it may possess genotoxic properties. The Ames test results indicated a dose-dependent increase in revertant colonies for certain strains of Salmonella typhimurium when exposed to Disperse Blue 1 .

The biological effects of Disperse Blue 1 can be attributed to its ability to interact with cellular macromolecules such as DNA and proteins. The presence of multiple amino groups allows for hydrogen bonding and electrostatic interactions with nucleophilic sites within these macromolecules.

Oxidative Stress Induction

Studies have indicated that Disperse Blue 1 can induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to cellular damage and apoptosis, further contributing to its carcinogenic potential .

Case Studies

Several case studies have documented the exposure effects of Disperse Blue 1 in occupational settings, particularly among textile workers who handle dyes containing this compound. These studies reported increased incidences of bladder cancer and other malignancies among workers compared to the general population .

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